6-Amino-1,3-dimethyluracil

Overview

Description

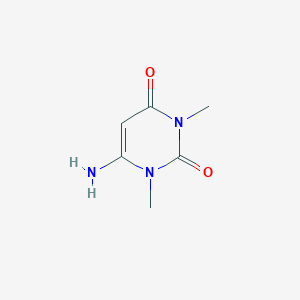

6-Amino-1,3-dimethyluracil (CAS 6642-31-5) is a substituted uracil derivative with the molecular formula C₆H₉N₃O₂ and a molar mass of 155.157 g/mol . Structurally, it features a pyrimidine ring with amino (-NH₂) and methyl (-CH₃) groups at positions 6, 1, and 3, respectively. This compound is a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines . Its applications span pharmaceuticals (e.g., as a precursor for theophylline derivatives), materials science (e.g., PVC heat stabilizers), and biochemical research .

Key properties include:

- Purity: Commercial grades typically offer 98% purity, with high-purity variants (>99%) preferred for pharmaceutical R&D to minimize interference from impurities .

- Reactivity: The amino group at position 6 enhances nucleophilicity, enabling participation in multicomponent reactions (MCRs), Michael additions, and condensations .

Preparation Methods

Traditional Synthetic Approaches

Malonic Acid Condensation Route

The historical synthesis of 6-amino-1,3-dimethyluracil involved condensing 1,3-dimethylurea with malonic acid in acetic acid/acetic anhydride, followed by phosphorus oxychloride (POCl₃)-mediated chlorination . This two-step process suffered from inefficiencies:

The use of POCl₃ introduced toxicity and required stringent safety protocols. Additionally, residual acetic acid complicated purification, necessitating multiple recrystallizations.

Cyanoacetic Acid-Based Condensation

To address low yields, a second method emerged using cyanoacetic acid and 1,3-dimethylurea. Key steps included:

-

Dehydration : Cyanoacetic acid (70% concentration) underwent vacuum distillation (0.092 MPa, 82°C) to remove water .

-

Condensation : Reacting dehydrated cyanoacetic acid with 1,3-dimethylurea in acetic anhydride .

-

Cyclization : Treating the intermediate with liquid alkali (32% mass concentration) at 90–92°C .

Despite improvements, early versions of this method faced challenges:

-

Purity Issues : Residual water from acetic anhydride addition promoted hydrolysis, reducing purity to 91.7% .

-

Yield Limitations : Total molar yields plateaued at 78.72% due to incomplete cyclization .

Advanced Catalytic Methods

Diatomite-1,3-Dicyclohexylcarbodiimide (DCC) Condensing Agent

A breakthrough methodology (patent CN115260106A) introduced a diatomite-DCC condensing agent, achieving 93.71–94.30% yields . The process involves:

Condensing Agent Preparation :

Condensation-Cyclization Sequence :

-

Dehydration : Cyanoacetic acid vacuum distillation (0.092 MPa, 82°C, 40 min) .

-

Staged Reaction :

-

Cyclization :

Results :

Process Optimization and Yield Enhancement

Vacuum Distillation Parameters

Optimal dehydration of cyanoacetic acid requires:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Vacuum Pressure | 0.092–0.095 MPa | Minimizes hydrolysis |

| Temperature | 82–85°C | Removes 98% H₂O |

| Duration | 40–42 min | Prevents over-dehydration |

Cyclization Reaction Conditions

Precise control during cyclization is critical:

| Condition | Optimal Range | Effect |

|---|---|---|

| NaOH Concentration | 32% | Ensures complete ring closure |

| pH | 9.0–9.2 | Avoids side reactions |

| Temperature | 90–92°C | Accelerates kinetics |

| Stirring Speed | 80–90 rpm | Enhances mixing |

Deviations reduce yields by 12–15% . For example, pH >9.5 promotes decomposition, while temperatures <85°C prolong reaction times.

Comparative Analysis of Methodologies

The diatomite-DCC method outperforms others in yield and purity while eliminating POCl₃. Industrial scalability is facilitated by:

Chemical Reactions Analysis

Chemical Reactions Involving 6-Amino-1,3-Dimethyluracil

The chemical reactivity of this compound can be explored through several significant reactions, leading to the formation of various derivatives. Below are key reaction pathways:

2.1. Esterification Reaction

One notable reaction involves the esterification of this compound with ethyl chloroacetate in the presence of potassium carbonate as a catalyst. The reaction proceeds in dimethylformamide (DMF) as a solvent, yielding an ester derivative. This method showcases the compound's ability to undergo nucleophilic substitution reactions, which is critical for synthesizing more complex structures.

2.2. Formation of Heterocyclic Derivatives

Subsequent reactions can lead to the formation of various heterocyclic derivatives:

-

Condensation with Semicarbazides : The interaction of this compound with semicarbazides, thiosemicarbazides, and phenylsemicarbazides results in the formation of corresponding hydrazide derivatives. These compounds can be further cyclized under alkaline conditions (e.g., using sodium hydroxide) to yield 1,2,4-triazole derivatives.

-

Cyclization with Carbon Disulfide : Another pathway involves the reaction with carbon disulfide in an alkaline medium (20% KOH), leading to additional heterocyclic compounds through cyclization processes.

2.3. Reaction with Aromatic Aldehydes

This compound also reacts with aromatic aldehydes and cycloheptanone to form Schiff bases and other cyclic structures. For instance, when reacted with equimolar amounts of cycloheptanone and an aromatic aldehyde, two products are formed: hexahydrocyclohepta pyrido[2,3-d]pyrimidine-2,4-dione and a Schiff base derivative. The mechanism typically involves nucleophilic attack by the amino group on the carbonyl carbon of intermediates formed during the reaction.

2.4. Reaction with Thiols

The compound has been reported to react with thiols leading to condensation products and oxidation-reduction reactions. Notably, this reaction produces disulfides and several nitrogen-containing heterocycles such as pteridine derivatives.

Scientific Research Applications

Chemistry

6-Amino-1,3-dimethyluracil serves as a starting material for synthesizing various heterocyclic compounds, including:

- Pyrido-pyrimidines

- Pyrrolo-pyrimidines

- Pyrimido-pyrimidines

These derivatives are valuable in organic synthesis due to their diverse chemical reactivities and structural properties .

Biology

In biological research, this compound is utilized as a reagent for synthesizing new pyrimidine derivatives that exhibit potential antitumor activity . Studies indicate that certain derivatives can inhibit cancer cell growth effectively .

Medicine

This compound has shown promise in the development of:

- Antimicrobial agents : Its derivatives have been tested against various bacterial strains.

- Antioxidants : Compounds derived from it have demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related diseases .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of several derivatives synthesized from this compound. The results indicated that compounds with specific substitutions on the uracil ring exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that derivatives of this compound could act as effective anti-inflammatory agents comparable to known drugs like indomethacin. The study involved testing various synthesized compounds for their ability to inhibit inflammatory responses in vitro .

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyluracil involves its interaction with various molecular targets and pathways:

- Antimicrobial Activity: The compound’s derivatives exhibit antimicrobial properties by disrupting bacterial cell walls and inhibiting enzyme activity .

- Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress .

- Antitumor Activity: The compound’s derivatives interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Structural and Functional Comparison

Key Differences :

Reactivity: The 6-amino group in this compound facilitates nucleophilic attacks and MCRs, enabling synthesis of complex heterocycles like pyrido[2,3-d]pyrimidines . In contrast, 1,3-dimethyluracil lacks this reactivity due to the absence of an amino group . 5-Nitroso derivatives exhibit redox activity, forming disulfides and pteridine diones when reacted with thiols, unlike the parent compound .

Biological Activity: α-Aminophosphonates derived from this compound show significant antioxidant activity (IC₅₀: 12–28 µM in DPPH assays), outperforming analogs from unsubstituted uracils . Pyrimido[4,5-b]quinolines synthesized from this compound exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), attributed to the electron-donating amino group enhancing interaction with bacterial enzymes .

Comparison with Analogous Substrates :

- This compound vs. 6-Aminouracil: The methyl groups at positions 1 and 3 in the former enhance steric stability, improving regioselectivity in MCRs. For example, reactions with aldehydes and dimedone yield pyrimidoquinolines in 85–95% yields , whereas 6-aminouracil (unmethylated) produces lower yields (60–75%) due to side reactions .

- Nitroso Derivatives: 6-Amino-1,3-dimethyl-5-nitrosouracil undergoes condensation with thiols to form purine-2,6-diones, a pathway absent in the parent compound due to the redox-active nitroso group .

Biological Activity

6-Amino-1,3-dimethyluracil (6-Amino-DMU) is an organic compound with significant biological and pharmacological implications. As a derivative of uracil, it is involved in various biochemical pathways and exhibits a range of biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential applications in medicine and research.

- Molecular Formula : C₆H₉N₃O₂

- Appearance : White crystalline solid

- Solubility : Soluble in water and some organic solvents

- Stability : High thermal and chemical stability

6-Amino-DMU acts primarily through the following mechanisms:

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase, leading to increased levels of cyclic AMP (cAMP), which promotes smooth muscle relaxation.

- Metal Ion Complexation : The compound can form complexes with metal ions, enhancing its stability and reactivity.

- Synthesis Intermediary : It serves as an intermediate in the synthesis of purines, which are essential for various biological processes.

Antitumor Activity

Research indicates that derivatives of 6-Amino-DMU exhibit promising antitumor properties. For instance, certain synthesized derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

6-Amino-DMU has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Effects

In a study involving the reaction of 6-Amino-DMU with cycloheptanone and aromatic aldehydes, some derivatives exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .

Study on Derivatives Synthesis

A notable study explored the synthesis of novel pyrido-pyrimidine derivatives from 6-Amino-DMU. The synthesized compounds were characterized using NMR spectroscopy and showed varying degrees of biological activity, particularly in terms of anti-inflammatory effects .

Pharmacokinetic Studies

Pharmacokinetic analyses suggest that 6-Amino-DMU is metabolized in the body, impacting its efficacy as a therapeutic agent. Its derivatives often show improved pharmacological profiles due to enhanced bioavailability and specificity for biological targets.

Comparative Analysis with Similar Compounds

| Compound | Structure Differences | Biological Activity |

|---|---|---|

| 6-Aminouracil | Lacks methyl groups at positions 1 and 3 | Lower antitumor activity |

| 1,3-Dimethyluracil | Lacks amino group at position 6 | Limited biological activity |

| 4-Amino-1,3-dimethyluracil | Amino group at position 4 | Varies; some derivatives show activity |

Q & A

Basic Research Questions

Q. What purity considerations are critical for experimental reproducibility with 6-amino-1,3-dimethyluracil, and how do impurities impact biochemical assays?

High-purity this compound (≥98%) is essential for reliable results, as impurities (e.g., residual solvents or by-products) can interfere with reaction kinetics or biological activity . For example, standard-grade material (90–95% purity) may introduce variability in enzyme inhibition assays due to contaminants altering binding affinities or catalytic rates . Methodologically, researchers should verify purity via HPLC or NMR and include batch-specific controls to account for variability.

Q. What are the key physicochemical properties of this compound relevant to its handling in aqueous systems?

The compound has a solubility of ~7.06 g/L in water at 25°C and a pH of 6.9 (100 g/L solution), making it suitable for buffered aqueous reactions . However, its low vapor pressure (0 Pa at 25°C) and thermal decomposition at ~295°C necessitate inert-atmosphere storage and avoidance of high-temperature drying . For solubility-limited protocols, DMF or ethanol is recommended as co-solvents .

Q. How is this compound typically functionalized to generate pharmacologically relevant derivatives?

Common derivatization routes include:

- Schiff base formation : Reacting with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux to form intermediates for pyrido[2,3-d]pyrimidines, which exhibit anti-inflammatory activity .

- Phosphonate addition : Using diethylphosphite and Eaton’s reagent (P₂O₅/MeSO₃H) to synthesize α-aminophosphonates with antioxidant properties .

- Triazole synthesis : Coupling with 1,2,4-triazoles via nucleophilic substitution for antioxidant and molecular docking studies .

Advanced Research Questions

Q. How can regioselectivity be controlled in multicomponent reactions involving this compound?

Regioselectivity in reactions with cyclic ketones (e.g., cycloheptanone) and aldehydes depends on steric and electronic factors. For example, electron-withdrawing substituents (e.g., 4-CN-C₆H₄) favor angular hexahydrocyclohepta[4,5]pyrido[2,3-d]pyrimidines, while electron-donating groups (e.g., 4-OCH₃-C₆H₄) yield linear isomers . X-ray crystallography and ¹³C NMR are critical for structural validation .

Q. What methodological strategies optimize catalytic efficiency in nano-catalyzed syntheses using this compound?

Nano-Fe₃O₄@SiO₂/Schiff base complexes enhance yields in one-pot reactions (e.g., with dimedone and aldehydes) by stabilizing intermediates via Lewis acid sites and reducing activation energy . Key steps include:

- Enolate activation : Nano-catalysts promote enol formation in cyclic ketones, accelerating Knoevenagel condensation.

- Michael addition : Coordinating this compound to activated intermediates improves regioselectivity . Reaction monitoring via TLC and GC-MS ensures minimal by-product formation.

Q. How do researchers address contradictory data in enzyme inhibition studies involving this compound derivatives?

Discrepancies in IC₅₀ values (e.g., for carbonic anhydrase I vs. II) often arise from assay conditions. To mitigate:

- Standardize protocols : Use purified human enzymes (e.g., GR from erythrocytes) and control for pH (7.4) and ionic strength .

- Validate via dual methods : Compare spectrophotometric (e.g., NADPH oxidation) and fluorometric assays to confirm inhibition mechanisms .

- Molecular docking : Correlate inhibitory activity with binding modes predicted by AutoDock or Schrödinger .

Q. Key Methodological Recommendations

- Structural analysis : Prioritize single-crystal X-ray diffraction for unambiguous confirmation of regioisomers .

- Purity assurance : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis .

- Reaction optimization : Screen catalysts (e.g., nano-Fe₃O₄ vs. SiO₂-supported reagents) under varying temps (25–80°C) .

Properties

IUPAC Name |

6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRNTYELNYSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074350 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6642-31-5 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.